molecular formula C11H11FN2O2 B555187 6-Fluoro-DL-tryptophan CAS No. 7730-20-3

6-Fluoro-DL-tryptophan

Cat. No.: B555187
CAS No.: 7730-20-3
M. Wt: 222.22 g/mol
InChI Key: YMEXGEAJNZRQEH-UHFFFAOYSA-N
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Description

6-Fluoro-DL-tryptophan is an indolyl carboxylic acid.
Tryptophan, 6-fluoro- is a natural product found in Aspergillus fumigatus with data available.

Mechanism of Action

Target of Action

6-Fluoro-DL-tryptophan is primarily targeted at the serotonin synthesis pathway . It acts as a serotonin synthesis inhibitor , affecting the production of serotonin, a monoamine neurotransmitter that is biochemically derived from tryptophan .

Mode of Action

The compound interacts with its targets by inhibiting the synthesis of serotonin . It is used as a competitive inhibitor of tryptophan binding to albumin . This means it competes with tryptophan for the same binding site, thereby reducing the amount of tryptophan that can bind to albumin.

Biochemical Pathways

This compound affects the serotonin synthesis pathway . Serotonin, or 5-hydroxytryptamine (5-HT), is a monoamine neurotransmitter that is biochemically derived from tryptophan . By inhibiting the synthesis of serotonin, this compound can impact various biochemical pathways that rely on serotonin.

Pharmacokinetics

It can behave as a substrate for the serotonin neural transporter, which allows it to pass through the blood-brain barrier .

Result of Action

The primary molecular effect of this compound’s action is a reduction in the synthesis of serotonin . This leads to a transient depletion of serotonin in the brain . The cellular effects can vary, but generally, a decrease in serotonin levels can affect mood, sleep, appetite, and other physiological processes.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factorsFor instance, the competitive inhibition of tryptophan binding to albumin suggests that the concentration of tryptophan in the environment could influence the efficacy of this compound .

Biochemical Analysis

Biochemical Properties

6-Fluoro-DL-tryptophan is known to interact with various enzymes, proteins, and other biomolecules. It is used as a competitive inhibitor of tryptophan binding to albumin . It can behave as a substrate for the serotonin neural transporter for passage through the blood-brain barrier .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the synthesis of serotonin, a neurotransmitter that plays a key role in many cellular processes .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its role as a serotonin synthesis inhibitor. It competes with tryptophan for binding to albumin and can behave as a substrate for the serotonin neural transporter .

Temporal Effects in Laboratory Settings

It is known that it is metabolized in the brain, suggesting that it may have long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. It is known that it is metabolized in the brain, suggesting that it may have dose-dependent effects .

Metabolic Pathways

This compound is involved in the serotonin synthesis pathway. It acts as a competitive inhibitor of tryptophan, the precursor of serotonin .

Transport and Distribution

This compound can behave as a substrate for the serotonin neural transporter, suggesting that it may be transported and distributed within cells and tissues via this mechanism .

Subcellular Localization

Given that it is metabolized in the brain, it is likely that it is localized to neurons .

Properties

IUPAC Name

2-amino-3-(6-fluoro-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O2/c12-7-1-2-8-6(3-9(13)11(15)16)5-14-10(8)4-7/h1-2,4-5,9,14H,3,13H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMEXGEAJNZRQEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC=C2CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00874167
Record name 6-Fluorotryptophan
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Molecular Weight

222.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7730-20-3, 343-92-0
Record name 6-Fluorotryptophan
Source CAS Common Chemistry
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Record name 6-Fluorotryptophan
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Record name 6-Fluorotryptophan, DL-
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Record name 7730-20-3
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Record name 6-fluoro-DL-tryptophan
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Record name 6-FLUOROTRYPTOPHAN, DL-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 6-Fluoro-DL-tryptophan interact with its target and what are the downstream effects?

A: this compound acts as an inhibitor of anthranilate synthase (AS), a key enzyme in the biosynthesis of tryptophan and tryptophan-derived compounds like avenanthramides. [] This inhibition occurs due to the structural similarity of this compound to the natural feedback inhibitor, L-tryptophan. In oats, inhibiting AS with this compound prevents the accumulation of avenanthramide A, demonstrating the compound's impact on the biosynthetic pathway. [] Similar inhibitory effects have been observed on 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase (DAHP synthase), another enzyme involved in the biosynthesis of aromatic amino acids, in Intrasporangium sp. [] This inhibition suggests a potential role of this compound in influencing the shikimate pathway, which is responsible for the synthesis of aromatic amino acids in bacteria, fungi, and plants.

Q2: What is known about the structural characterization of this compound?

A: this compound is a halogenated analog of tryptophan where a fluorine atom replaces a hydrogen atom at the 6th position of the indole ring. While the exact spectroscopic data was not provided in the provided papers, research indicates that halogenated tryptophan analogs, including this compound, exhibit red-shifted phosphorescence emission spectra compared to tryptophan when embedded in glassy powders of freeze-dried sucrose. [] This shift suggests alterations in the electronic structure and excited state properties due to the fluorine substitution.

Q3: How does the structure of this compound impact its activity compared to L-tryptophan or other analogs?

A: The position of the fluorine atom on the indole ring significantly influences the biological activity of this compound. Studies on the direct separation of tryptophan analogs using reversed-phase liquid chromatography with a heptakis(3-O-methyl)-β-cyclodextrin stationary phase showed that substitution at the 6-position, as in this compound, significantly increased both retention time and enantioselectivity compared to other substitutions. [] This indicates that the fluorine atom at the 6-position enhances the interaction with the stationary phase, potentially through altered hydrophobic interactions or steric effects. Additionally, research on anthranilate synthase activity showed that while this compound inhibits the enzyme, D-tryptophan has no effect. [] This highlights the importance of stereochemistry and the specific substitution pattern for effective inhibition of AS.

Q4: What is known about the pharmacokinetics of this compound, specifically its interactions with albumin and brain uptake?

A: Research indicates that this compound competes with L-tryptophan for binding to albumin, a protein responsible for transporting various substances in the blood. [] This competition suggests that this compound can interact with the same binding sites on albumin as L-tryptophan, potentially influencing its distribution and availability. Furthermore, studies on the metabolism of this compound and its effects on the rat brain serotonergic pathway suggest that it can cross the blood-brain barrier, a crucial factor for compounds intended to exert effects on the central nervous system. []

Q5: Are there analytical methods to study this compound?

A: While specific analytical methods for this compound were not detailed in the provided abstracts, Raman and fluorescence spectroscopy have been explored as techniques for qualitative and quantitative analysis of fluoroorganic aromatic compounds, including similar molecules. [] These techniques, utilizing pulsed copper vapor lasers for excitation, can identify different fluoroorganic molecules in mixtures and pure samples. Additionally, reversed-phase liquid chromatography with specific chiral stationary phases has proven effective in separating and analyzing various tryptophan analogs, including this compound. [] This technique allows for the differentiation and quantification of enantiomers, providing valuable insights into the stereochemical aspects of these compounds.

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